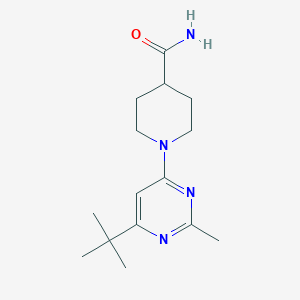
1-(6-tert-butyl-2-methylpyrimidin-4-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-tert-butyl-2-methylpyrimidin-4-yl)piperidine-4-carboxamide, also known as 1-TBMP-PC, is a synthetic compound with a variety of applications in scientific research. It is a relatively new compound, being first synthesized in 2019, and is used in studies of protein-protein interactions, drug-target binding, and enzyme inhibition.
Applications De Recherche Scientifique
1-(6-tert-butyl-2-methylpyrimidin-4-yl)piperidine-4-carboxamide has been used in a variety of scientific research applications. It has been used to study protein-protein interactions, as it has been found to bind to the hydrophobic pocket of several proteins, including the human estrogen receptor. It has also been used to study drug-target binding, as it has been found to bind to several drug targets, including the human androgen receptor. Additionally, it has been used to study enzyme inhibition, as it has been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2).
Mécanisme D'action
Target of Action
The primary target of 1-(6-tert-butyl-2-methylpyrimidin-4-yl)piperidine-4-carboxamide is Protein Kinase B (PKB or Akt) . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . It plays a crucial role in intracellular signaling pathways regulating growth and survival .
Mode of Action
This compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB . This results in the inhibition of the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR .
Biochemical Pathways
The compound affects the PI3K-PKB signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . The inhibition of PKB by the compound disrupts this pathway, affecting downstream effects such as cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
The compound has been identified as a potent and orally bioavailable inhibitor of PKB . Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . The variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7H-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of PKB .
Result of Action
The inhibition of PKB by the compound modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that the compound could have potential as an antitumor agent .
Avantages Et Limitations Des Expériences En Laboratoire
1-(6-tert-butyl-2-methylpyrimidin-4-yl)piperidine-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize, with a yield of approximately 80%. Additionally, it is relatively stable, making it suitable for long-term storage. However, 1-(6-tert-butyl-2-methylpyrimidin-4-yl)piperidine-4-carboxamide also has several limitations. It is relatively expensive, which may limit its use in some experiments. Additionally, it may interfere with the activity of other proteins, which may limit its use in some experiments.
Orientations Futures
1-(6-tert-butyl-2-methylpyrimidin-4-yl)piperidine-4-carboxamide has a variety of potential future applications. It may be used to study the activity of other proteins and drug targets, as well as to study the inhibition of other enzymes. Additionally, it may be used in drug development, as it has been found to bind to several drug targets. Finally, it may be used to develop new methods for studying protein-protein interactions and enzyme inhibition.
Méthodes De Synthèse
1-(6-tert-butyl-2-methylpyrimidin-4-yl)piperidine-4-carboxamide is synthesized through a two-step reaction. The first step involves the condensation of 6-tert-butyl-2-methylpyrimidine-4-carboxylic acid and 4-aminopiperidine-4-carboxylic acid to form the intermediate 1-(6-tert-butyl-2-methylpyrimidin-4-yl)piperidine-4-carboxylic acid. The second step involves the oxidation of the intermediate to form 1-(6-tert-butyl-2-methylpyrimidin-4-yl)piperidine-4-carboxamide. This method has been found to be efficient, with a yield of approximately 80%.
Propriétés
IUPAC Name |
1-(6-tert-butyl-2-methylpyrimidin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-10-17-12(15(2,3)4)9-13(18-10)19-7-5-11(6-8-19)14(16)20/h9,11H,5-8H2,1-4H3,(H2,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZHQAHYEMOECX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)C(=O)N)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Tert-butyl-2-methylpyrimidin-4-yl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl(methyl)[(1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B6434717.png)
![2-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6434742.png)
![2,4-diethyl 3-methyl-5-[2-(naphthalen-1-yl)acetamido]thiophene-2,4-dicarboxylate](/img/structure/B6434751.png)
![3-chloro-2-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B6434765.png)
![N-[(4-methoxyphenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine](/img/structure/B6434771.png)
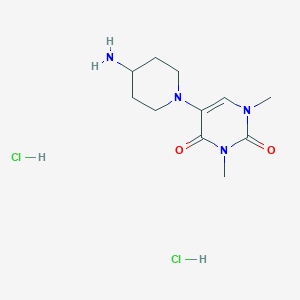
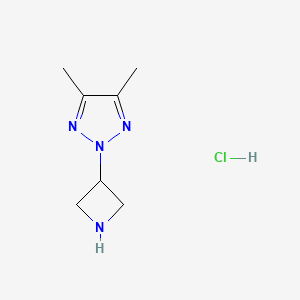
![1-(5-chloro-2-methoxybenzoyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine](/img/structure/B6434799.png)
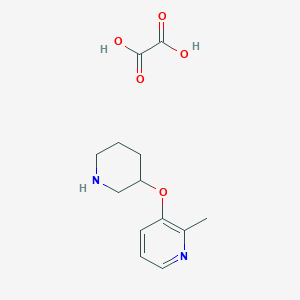
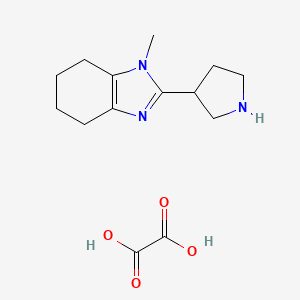
![N,1-dimethyl-N-[(piperidin-4-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine dihydrochloride](/img/structure/B6434819.png)
![2-cyclopropyl-4-methyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6434825.png)
![4-tert-butyl-2-methyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B6434829.png)
![4,5-dimethyl-6-{octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine dihydrochloride](/img/structure/B6434833.png)